molecular formula C19H22F3N3O3 B2797302 1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-29-9

1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2797302
M. Wt: 397.398
InChI Key: HFQWQNOPPMGEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The compound contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also appears to contain an imidazolidine-2,4-dione group and a trifluoroethyl group, but without more specific information or a visual molecular structure, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoins, including imidazolidine-2,4-dione derivatives, are recognized for their importance in drug discovery due to their structural similarity to several bioactive molecules and drugs. These compounds exhibit a range of biological activities and have therapeutic applications in both medicinal and agrochemical domains. They are also crucial in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, potentially leading to medical applications. The synthesis of hydantoins, such as through the Bucherer-Bergs reaction, is highlighted for its efficiency in producing important natural products and novel organic compounds with therapeutic potential (Shaikh et al., 2023).

Thiazolidinediones and PTP 1B Inhibition

2,4-Thiazolidinediones (TZDs), chemically related to imidazolidine-2,4-diones, are explored for their potential as PTP 1B inhibitors, targeting a key enzyme in insulin signaling pathways. Modifications to the TZD scaffold aim to optimize the design of potent PTP 1B inhibitors, with specific compounds demonstrating significant inhibitory activities. This highlights the versatility of such scaffolds in designing molecules for managing insulin resistance and Type 2 Diabetes Mellitus (Verma et al., 2019).

Imidazolidinone Derivatives in Medicinal Chemistry

The imidazolidinone scaffold, including 2,4-imidazolidinedione, is noted for its significance in medicinal chemistry due to its wide range of pharmacological activities. The review of synthesis methods and the pharmacological potential of imidazolidinone derivatives provides a foundation for further exploration and development of novel therapeutic agents targeting various diseases (Sudani & Desai, 2015).

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design . Future research may focus on developing new synthesis methods, exploring new applications, and improving the understanding of the mechanisms of action of these compounds.

properties

IUPAC Name

1-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3/c1-12-3-4-14(9-13(12)2)17(27)23-7-5-15(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,15H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQWQNOPPMGEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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